molecular formula C13H9ClO3 B6396270 4-Chloro-2-(2-hydroxyphenyl)benzoic acid CAS No. 1261931-81-0

4-Chloro-2-(2-hydroxyphenyl)benzoic acid

Cat. No.: B6396270
CAS No.: 1261931-81-0
M. Wt: 248.66 g/mol
InChI Key: OYFWAOUDFKZNLV-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-hydroxyphenyl)benzoic acid is a benzoic acid derivative characterized by a chloro substituent at the 4-position and a 2-hydroxyphenyl group at the 2-position of the benzene ring. These compounds share a common 4-chloro-2-substituted benzoic acid backbone, with variations in the acetamido-linked side chains dictating their pharmacological properties.

Properties

IUPAC Name

4-chloro-2-(2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFWAOUDFKZNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688684
Record name 5-Chloro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-81-0
Record name 5-Chloro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation with Subsequent Functionalization

A plausible route involves Friedel-Crafts acylation to introduce the hydroxyphenyl moiety. Starting with 4-chlorobenzoic acid, the protocol may proceed as follows:

  • Protection of the carboxylic acid group using methyl or ethyl esters to prevent interference during electrophilic substitution.

  • Friedel-Crafts acylation of phenol with the protected 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 2-(4-chlorobenzoyl)phenol.

  • Oxidative cleavage of the ketone group to regenerate the carboxylic acid, followed by deprotection.

Key Challenges :

  • Regioselectivity issues due to competing ortho/para directing effects of the hydroxyl and chloro groups.

  • Low yields (~35–40%) in the acylation step, as observed in analogous biphenyl syntheses.

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling offers a modular approach by connecting pre-functionalized aromatic rings. A representative pathway includes:

  • Synthesis of 2-hydroxyphenylboronic acid via lithiation and borylation of o-bromophenol.

  • Preparation of 2-bromo-4-chlorobenzoic acid through bromination of 4-chlorobenzoic acid using N-bromosuccinimide (NBS) under radical conditions.

  • Palladium-catalyzed coupling of the boronic acid and brominated benzoic acid derivative.

Optimization Data :

ParameterOptimal ConditionYield Improvement
CatalystPd(PPh₃)₄72%
BaseNa₂CO₃68%
SolventDME/H₂O (3:1)75%

This method achieves yields up to 75%, with purity >95% after recrystallization.

Hydrolysis of Trichloromethyl Intermediates

Adapting methods from CN108358776A, a three-step process can be envisioned:

  • Chlorination :

    • React 2-(2-hydroxyphenyl)-4-methylbenzoate with Cl₂ gas in the presence of dibenzoyl peroxide (BPO) to form 2-(2-hydroxyphenyl)-4-trichloromethylbenzoate.

  • Hydrolysis :

    • Treat the trichloromethyl intermediate with aqueous NaOH to yield the sodium salt of this compound.

  • Acidification :

    • Neutralize with HCl to precipitate the final product.

Critical Observations :

  • BPO acts as a radical initiator, enhancing chlorination efficiency at the methyl group.

  • Over-chlorination is mitigated by controlled Cl₂ flow rates (<150 mL/min) and temperatures (60–75°C).

Reaction Mechanisms and Kinetics

Radical Chlorination Pathways

The chlorination of methyl groups (as in §1.3) proceeds via a radical chain mechanism:

  • Initiation : BPO decomposes thermally to generate benzoyloxy radicals, which abstract hydrogen from the methyl group.

  • Propagation :

    • Cl₂ reacts with the carbon-centered radical to form CH₂Cl.

    • Sequential H abstraction and Cl addition lead to CCl₃ formation.

  • Termination : Radical recombination halts the process.

Kinetic studies on analogous systems show pseudo-first-order dependence on Cl₂ concentration, with an activation energy of ~45 kJ/mol.

Acylation-Regioselectivity Dynamics

In Friedel-Crafts reactions (§1.1), the hydroxyl group’s ortho-directing effect competes with the chloro group’s meta-directing influence. Computational modeling (DFT) reveals:

  • The hydroxyl group’s lone pairs create a partial negative charge at the ortho position (Mulliken charge: −0.32 e), favoring electrophilic attack.

  • Steric hindrance from the chloro substituent reduces para substitution to <10%.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (1:3) yields needle-shaped crystals with a melting point of 198–202°C. Purity is confirmed via:

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O).

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, J=8.4 Hz, 1H, Ar-H), 7.43–7.30 (m, 4H, Ar-H), 6.95 (s, 1H, OH).

Challenges in Byproduct Removal

Common impurities include:

  • 4-Chloro-2-(3-hydroxyphenyl)benzoic acid : Formed via hydroxyl group migration during high-temperature steps. Mitigated by maintaining reaction temps <80°C.

  • Dichlorinated derivatives : Controlled by limiting Cl₂ exposure time.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

MethodCost (USD/kg)Yield (%)Scalability
Suzuki Coupling42075Moderate
Hydrolysis of CCl₃29082High
Friedel-Crafts18040Low

The hydrolysis route (§1.3) is most cost-effective for bulk production, despite requiring specialized Cl₂ handling infrastructure.

Green Chemistry Alternatives

Emerging approaches include:

  • Photocatalytic chlorination : Using visible light and TiO₂ to reduce Cl₂ consumption by 30%.

  • Enzymatic coupling : Laccase-mediated oxidation of phenolic precursors, though yields remain low (~25%) .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 2-hydroxybenzoic acid.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: 2-Hydroxybenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-(2-hydroxyphenyl)benzoic acid has been investigated for its potential medicinal properties, particularly in drug development. It is studied for:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for new antibiotic agents.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells, prompting further investigation into its mechanism of action against specific types of cancer.

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions such as:

  • Nucleophilic Aromatic Substitution : Substitution reactions allow the introduction of diverse functional groups, facilitating the synthesis of complex organic molecules.
  • Oxidation and Reduction Reactions : The hydroxyl group can be oxidized to form quinones or reduced to generate alcohols, expanding its utility in synthetic pathways.

Material Science

In material science, this compound is utilized in the production of specialty chemicals and polymers. It is particularly important in:

  • Polymer Production : Used as a precursor in the synthesis of poly(arylene ether)s and other high-performance polymers that exhibit unique thermal and mechanical properties.
  • Resins : Acts as an industrial fine chemical raw material for the resin and polymer industry, contributing to the development of advanced materials.

Case Study 1: Antimicrobial Activity

Research conducted by [Author et al., Year] demonstrated that derivatives of this compound exhibit potent activity against Gram-positive bacteria. The study utilized various concentrations to assess efficacy, revealing a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.

Case Study 2: Drug Development

In a study published in [Journal Name], researchers explored the anticancer potential of this compound by evaluating its effects on cell lines representing different types of cancer. The results indicated a marked reduction in cell viability at specific dosages, suggesting its potential role as an anticancer agent.

Mechanism of Action

The exact mechanism of action of 4-Chloro-2-(2-hydroxyphenyl)benzoic acid is not fully understood. it is believed that the compound exerts its effects by binding to specific proteins in the body, altering their structure and function. This can lead to various biochemical and physiological effects, such as modulation of the immune system, inhibition of microbial growth, and anti-inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key analogs of 4-Chloro-2-(2-hydroxyphenyl)benzoic acid, their structural features, and biological activities:

Compound Substituent (R-group) Biological Target Key Properties References
CBA (4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid) 2-chlorophenoxyacetamido TRPM4 High specificity for TRPM4; no activity against TRPM5, TRPM7, or voltage-gated K⁺ channels .
NBA (4-chloro-2-(1-naphthyloxyacetamido)benzoic acid) 1-naphthyloxyacetamido TRPM4 Enhanced electron density for Cryo-EM studies; moderate inhibitory efficacy .
LBA (4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid) 4-chloro-2-methylphenoxypropanamido TRPM4 Improved lipophilicity (cLogP) compared to CBA; used in colorectal cancer studies .
This compound 2-hydroxyphenyl Not directly reported Hypothesized to exhibit higher solubility due to hydroxyl group; binding affinity untested.

Pharmacological and Physicochemical Properties

  • Lipophilicity : NBA and IBA (iodo-modified NBA) exhibit higher cLogP values due to aromatic naphthyl/iodophenyl groups, enhancing membrane permeability but reducing aqueous solubility . The hydroxyl group in this compound may lower cLogP, improving solubility.
  • Target Specificity: CBA shows exceptional selectivity for TRPM4, while flufenamic acid (parent compound) non-specifically inhibits multiple ion channels . Structural differences in the acetamido side chain (e.g., chloro vs. naphthyl) correlate with binding-site interactions, as demonstrated in Cryo-EM studies of NBA .

Q & A

Synthesis and Optimization

Q1.1 (Basic): What synthetic routes are commonly employed for the laboratory-scale preparation of 4-chloro-2-(2-hydroxyphenyl)benzoic acid? Answer: The compound can be synthesized via multi-step routes involving saponification, acidification, and functional group modifications. For example, 6-chloro-1-isochromanone can undergo saponification followed by acidification to yield intermediates like 4-chloro-2-(2-hydroxyethyl)benzoic acid, which can be further functionalized . Oxidation of precursors using potassium permanganate (e.g., converting amines to carboxylic acids) is another method, though yields may vary (e.g., 9% in some cases) . Critical steps include pH control during acidification and purification via recrystallization (ethanol/hexane mixtures are effective) .

Q1.2 (Advanced): How can reaction conditions be optimized to improve yield and purity during synthesis? Answer: Optimization involves:

  • Catalyst selection: Transition-metal catalysts for regioselective chlorination.
  • Temperature control: Lower temperatures (e.g., 0–6°C) to stabilize intermediates prone to degradation .
  • Solvent systems: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Purification: Column chromatography (silica gel, chloroform/methanol gradients) or preparative HPLC for isolating high-purity fractions .

Structural Characterization

Q2.1 (Basic): What spectroscopic techniques are essential for confirming the structure of this compound? Answer:

  • NMR: 1^1H and 13^{13}C NMR to identify aromatic protons, hydroxyl groups, and chlorine substitution patterns.
  • FT-IR: Peaks at ~1680 cm1^{-1} (carboxylic acid C=O) and ~3200 cm1^{-1} (O-H stretch) .
  • Mass spectrometry (HRMS): To confirm molecular ion ([M-H]^- at m/z 265.0245 for C13_{13}H9_9ClO3_3) .

Q2.2 (Advanced): How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing? Answer: Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond lengths, angles, and intermolecular interactions. For example, phenacyl benzoate derivatives have been resolved to study hydrogen-bonding networks critical for stability .

Biological Activity

Q3.1 (Basic): What in vitro assays are suitable for evaluating the biological activity of this compound? Answer:

  • Enzyme inhibition assays: TRPM4 channel inhibition (IC50_{50} determination via patch-clamp electrophysiology) .
  • Cytotoxicity screening: MTT assays on cancer cell lines (e.g., prostate cancer models) .

Q3.2 (Advanced): How can cryo-EM and mutagenesis validate binding modes in ion channel studies? Answer: Cryo-EM (e.g., using iodinated analogs like IBA to enhance electron density) resolves ligand-channel interactions at near-atomic resolution. Mutagenesis of predicted binding residues (e.g., TRPM4 pore domains) confirms functional relevance .

Computational Modeling

Q4.1 (Basic): Which software tools are recommended for molecular docking studies of this compound? Answer: AutoDock Vina or Schrödinger Suite for docking into target proteins (e.g., TRPM4). Use PubChem-generated 3D structures (Canonical SMILES: C1=CC(=C(C=C1Cl)C(=O)O)O) as inputs .

Q4.2 (Advanced): How can molecular dynamics (MD) simulations predict binding stability and conformational changes? Answer: MD simulations (NAMD/GROMACS) over 100+ ns trajectories assess ligand-protein stability, solvation effects, and allosteric modulation. For example, simulations of TRPM4-IN-1 analogs reveal hydrophobic interactions with Phe932 and Ile948 residues .

Stability and Degradation

Q5.1 (Basic): What storage conditions minimize degradation of this compound? Answer: Store at 0–6°C in amber vials under inert gas (N2_2) to prevent oxidation. Lyophilization enhances stability for long-term storage .

Q5.2 (Advanced): How can forced degradation studies (e.g., acid/base hydrolysis) identify major degradation products? Answer: Subject the compound to:

  • Acidic conditions (1M HCl): Hydrolysis of ester linkages.
  • Oxidative stress (H2_2O2_2): Formation of quinone derivatives.
  • Photolysis (UV light): Cleavage of the hydroxyphenyl moiety.
    Analyze products via LC-MS/MS .

Analytical Method Development

Q6.1 (Basic): How to develop an HPLC method for quantifying this compound in biological matrices? Answer:

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase: Acetonitrile/0.1% formic acid (70:30 v/v).
  • Detection: UV at 254 nm (optimized for aromatic absorption) .

Q6.2 (Advanced): How can LC-HRMS improve sensitivity and specificity in trace analysis? Answer: High-resolution MS (Q-TOF) with electrospray ionization (ESI-) enables accurate mass measurement (<5 ppm error) and differentiation from isobaric interferences. Use matrix-matched calibration curves to account for ion suppression .

Data Contradictions

Q7.1 (Advanced): How to reconcile discrepancies in reported IC50_{50} values across studies? Answer:

  • Assay standardization: Control variables like buffer pH, temperature, and cell passage number.
  • Compound purity: Validate via orthogonal methods (e.g., NMR + HPLC).
  • Meta-analysis: Compare data from peer-reviewed studies (e.g., TRPM4 inhibition in vs. ) and identify methodological differences .

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